Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves multiple steps, typically starting with the preparation of the pyrrolo(2,1-A)phthalazine core. This core is then functionalized with a 4-bromobenzoyl group and diisopropyl ester groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .
Scientific Research Applications
Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Diisopropyl 3-ethylpyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
Uniqueness
Diisopropyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to the presence of the 4-bromobenzoyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as chloro or nitro groups .
Properties
CAS No. |
853319-05-8 |
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Molecular Formula |
C26H23BrN2O5 |
Molecular Weight |
523.4 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-bromobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H23BrN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15H,1-4H3 |
InChI Key |
HGCBCCXEOGMTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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